4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable reagent to form the imidazolidinone ring. The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Properties
CAS No. |
485402-09-3 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)6-3-4(8)7(5)9/h6,9H,3H2,1-2H3 |
InChI Key |
BWNBUCRIRXBFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCC(=O)N1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.